4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine
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Overview
Description
4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine is a heterocyclic compound that contains both pyrimidine and pyridine rings. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activities .
Mode of Action
Pyrimidine derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrimidine derivatives have been known to influence a variety of biochemical pathways, contributing to their diverse pharmacological effects .
Result of Action
Pyrimidine derivatives have been shown to exert a variety of effects at the molecular and cellular levels, contributing to their diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine typically involves the reaction of 4-methylpyrimidine with pyridin-4-ylmethylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its corresponding thiol or sulfide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ether under inert atmosphere.
Substitution: Amines, alkoxides; reactions are conducted in polar solvents such as DMF or DMSO, often with heating.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted pyrimidine or pyridine derivatives
Scientific Research Applications
4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties, making it a candidate for the treatment of neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
- 1,3,4-Thiadiazoles
- 1,2,4-Triazolopyrimidines
Uniqueness
4-Methyl-6-((pyridin-4-ylmethyl)thio)pyrimidine is unique due to its specific combination of pyrimidine and pyridine rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, and potency in various applications .
Properties
IUPAC Name |
4-methyl-6-(pyridin-4-ylmethylsulfanyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-9-6-11(14-8-13-9)15-7-10-2-4-12-5-3-10/h2-6,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHWWLWBHCUHHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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